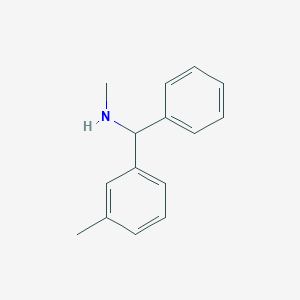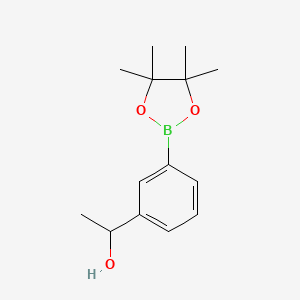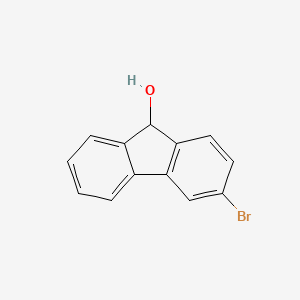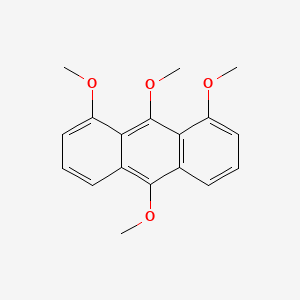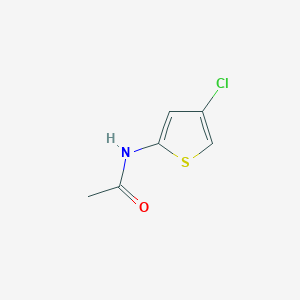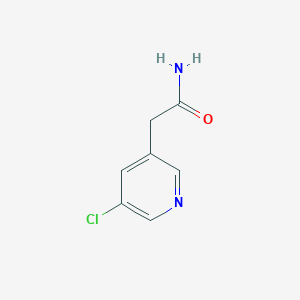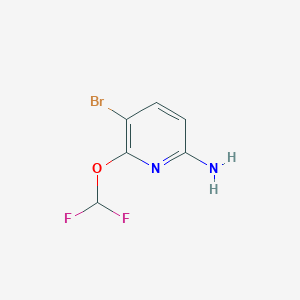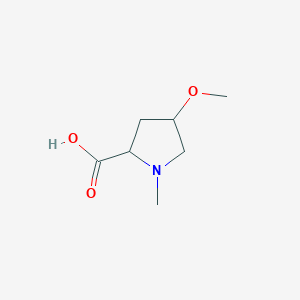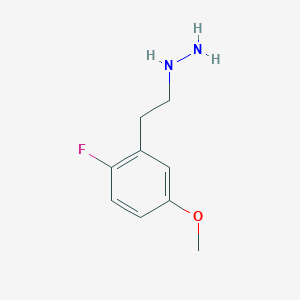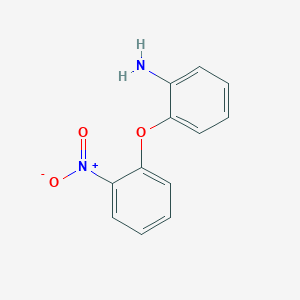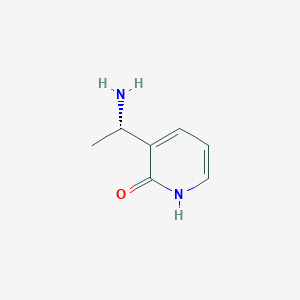
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one is a chiral compound with a pyridinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridinone derivative.
Chiral Amination: Introduction of the chiral aminoethyl group can be achieved through asymmetric amination reactions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to ensure the production of the desired enantiomer.
Automation: Use of automated systems for continuous production and monitoring of reaction parameters.
化学反应分析
Types of Reactions
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of the pyridinone ring can lead to the formation of dihydropyridinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation Products: Imines or oximes.
Reduction Products: Dihydropyridinone derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a chiral intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-(1-Aminoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
®-3-(1-Aminoethyl)pyridin-2(1H)-one: The enantiomer of the compound with different biological activity.
3-(1-Aminoethyl)pyridin-2(1H)-one: The racemic mixture containing both enantiomers.
2-Pyridinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
3-[(1S)-1-aminoethyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-3-2-4-9-7(6)10/h2-5H,8H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI 键 |
JANFAROJEDNQSA-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=CC=CNC1=O)N |
规范 SMILES |
CC(C1=CC=CNC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



